molecular formula C26H36O3 B047935 Strongylophorin-4 CAS No. 125282-11-3

Strongylophorin-4

Cat. No. B047935
M. Wt: 396.6 g/mol
InChI Key: KIBWCMOCIQTVKZ-PZLSHCGPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strongylophorin-4 is a protein that has been identified in the salivary glands of the mosquito. It is a member of the odorant-binding protein (OBP) family and has been found to play a crucial role in the host-seeking behavior of mosquitoes. The protein has also been studied for its potential applications in scientific research.

Scientific Research Applications

Cancer Cell Invasion Inhibition

Strongylophorin-26, a related compound to Strongylophorin-4, has been identified as an inhibitor of cancer cell invasion. In a study on breast carcinoma cells, it was found to cause rapid cell contraction and depolarization, followed by spreading and flattening of the cells. This compound also induced a decrease in actin stress fibers and an increase in the size and number of focal adhesions, suggesting a potential role in cancer therapy by inhibiting motility and invasion of cancer cells (McHardy et al., 2005).

Anti-invasion and Cytotoxic Activity

Strongylophorine-26 has also been isolated from the marine sponge Petrosia corticata and shown to exhibit anti-invasion activity. This discovery contributes to understanding the potential therapeutic applications of meroditerpenoids like Strongylophorin-4 in cancer treatment (Warabi et al., 2004).

Oocyte Maturation Inhibition

Research on several new meroditerpenoids, including Strongylophorine-4, has shown that these compounds inhibit the maturation of starfish oocytes. This suggests a potential application in reproductive biology or developmental studies (Liu et al., 2005).

Proteasome Inhibition

Strongylophorine derivatives, closely related to Strongylophorin-4, have been identified as proteasome inhibitors. This indicates their potential use in studying proteasome functions and possibly in developing treatments for diseases where proteasome activity is a key factor (Noda et al., 2015).

Neuroprotection via Nrf2/ARE Pathway

Strongylophorine-8, another compound in the same family, has been shown to have neuroprotective effects by activating the Nrf2/ARE pathway. This suggests that compounds like Strongylophorin-4 might also have neuroprotective properties, potentially useful in treating neurological diseases (Sasaki et al., 2011).

Protein Tyrosine Phosphatase Inhibition

Strongylophorines have been found to inhibit protein tyrosine phosphatase 1B (PTP1B), a regulator in several cellular processes. This suggests that Strongylophorin-4 could be relevant in research related to cellular signaling pathways (Lee et al., 2015).

properties

CAS RN

125282-11-3

Product Name

Strongylophorin-4

Molecular Formula

C26H36O3

Molecular Weight

396.6 g/mol

IUPAC Name

(1R,2S,11S,14R,15R,19S,20R)-6-hydroxy-1,11,15,19-tetramethyl-10-oxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),5,7-triene-19-carbaldehyde

InChI

InChI=1S/C26H36O3/c1-23(16-27)10-5-11-24(2)20(23)8-12-25(3)21(24)9-13-26(4)22(25)15-17-14-18(28)6-7-19(17)29-26/h6-7,14,16,20-22,28H,5,8-13,15H2,1-4H3/t20-,21+,22-,23+,24-,25+,26-/m0/s1

InChI Key

KIBWCMOCIQTVKZ-PZLSHCGPSA-N

Isomeric SMILES

C[C@@]1(CCC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@]4([C@H]3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O

SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCC4(C3CC5=C(O4)C=CC(=C5)O)C)C)C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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